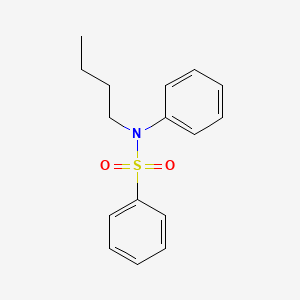
N-butyl-N-phenylbenzenesulfonamide
Descripción general
Descripción
N-butyl-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11365002 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Reduction
Research by Zanoni and Stradiotto (1991) explored the electrochemical reduction of benzenesulfonyl derivatives of n-butylamine and N,N-di-n-butylamine, including N-butyl-N-phenylbenzenesulfonamide. They found that these compounds undergo a two-step cathodic reduction in N,N-dimethylformamide, leading to cleavage of the S-N bond with good yields. This study contributes to understanding the electrochemical behavior of sulfonamide derivatives in organic solvents (Zanoni & Stradiotto, 1991).
Synthesis of Benzonitriles
Anbarasan, Neumann, and Beller (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, for the electrophilic cyanation of aryl and heteroaryl bromides. This process is crucial for synthesizing various benzonitriles, demonstrating the role of sulfonamide derivatives in organic synthesis and pharmaceutical intermediate production (Anbarasan, Neumann, & Beller, 2011).
Crystal Growth and Spectroscopy
Govindarasu, Kavitha, and Sundaraganesan (2014) synthesized and grew high-quality single crystals of N-phenylbenzenesulfonamide, a compound closely related to this compound. They characterized these crystals using various spectroscopic methods, contributing to the understanding of the physical properties of sulfonamide compounds (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Catalysis in Organic Reactions
Işci, Caner, et al. (2014) studied the use of 4-tert-Butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine. This research highlights the potential of sulfonamide derivatives in designing oxidation catalysts for organic reactions, especially in the oxidation of olefins (Işci, Caner, et al., 2014).
Pharmacological Applications
Mun, Jabbar, et al. (2012) investigated arylsulfonamide analogs of N-phenylbenzenesulfonamide for their potential as cancer therapeutics. They identified structural motifs in these compounds that could be modified to improve their pharmacological properties, pointing towards the relevance of sulfonamide derivatives in drug development (Mun, Jabbar, et al., 2012).
Thermodynamic Properties and Molecular Studies
The study of the thermodynamic properties and molecular characterization of N-phenylbenzenesulfonamide by Govindarasu, Kavitha, and Sundaraganesan (2014) also highlights its potential in materials science. They investigated various properties such as dipole moment, linear polarizability, and hyperpolarizability, contributing to the understanding of the molecular characteristics of sulfonamides (Govindarasu, Kavitha, & Sundaraganesan, 2014).
Chemical Synthesis and Modification
The synthesis and characterization of various sulfonamide derivatives for potential antimicrobial activities were reported by Lahtinen, Kudva, et al. (2014). This study demonstrates the versatility of sulfonamide derivatives in chemical synthesis and the exploration of their biological activities (Lahtinen, Kudva, et al., 2014).
Mecanismo De Acción
Target of Action
N-butyl-N-phenylbenzenesulfonamide is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Mode of Action
They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase .
Biochemical Pathways
As a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been isolated from the plantPrunus africana and has been shown to exhibit antiandrogenic activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action and stability of many chemical compounds .
Propiedades
IUPAC Name |
N-butyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-14-17(15-10-6-4-7-11-15)20(18,19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSODSUPDZAICEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


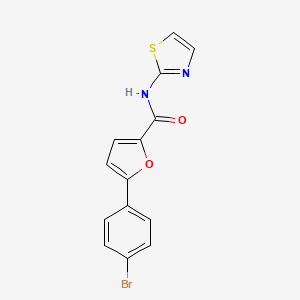
![1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4389424.png)
![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)
![methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4389437.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4389443.png)
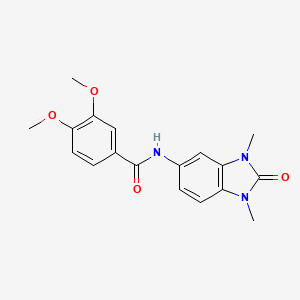
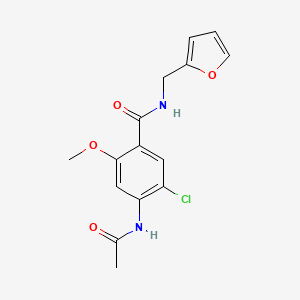
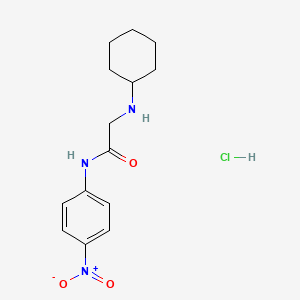
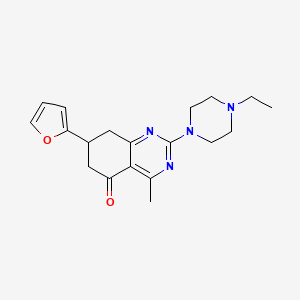
![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389481.png)
![2-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B4389497.png)
